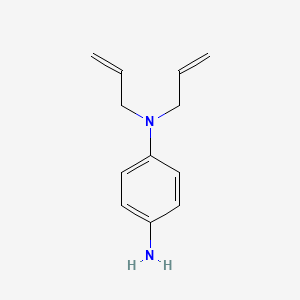

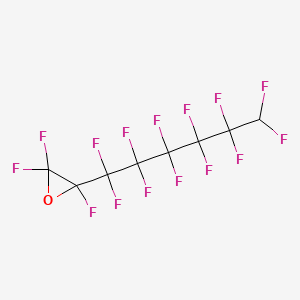

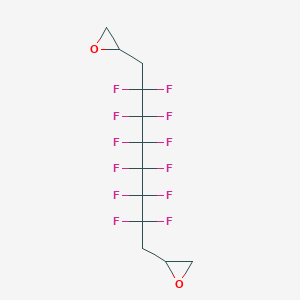

![molecular formula C24H20F12N4S2 B3152772 N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 743458-79-9](/img/structure/B3152772.png)

N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

概要

説明

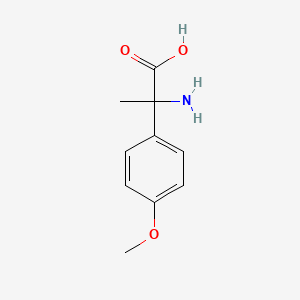

“N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea”, also known as Schreiner’s thiourea, is a type of (thio)urea derivative that has been used extensively as an organocatalyst in organic chemistry . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Molecular Structure Analysis

The molecular structure of “N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a (thio)urea core and two 3,5-bis(trifluoromethyl)phenyl groups . This structure allows it to form explicit double hydrogen bonds, which is key to its catalytic activity .Chemical Reactions Analysis

Schreiner’s thiourea has been used extensively in promoting organic transformations . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .Physical and Chemical Properties Analysis

Schreiner’s thiourea is a white solid that is soluble in methanol, ethanol, Et2O, CH2Cl2, EtOAc, MeCN, DMSO, and toluene, but insoluble in H2O and hexane . It has a melting point of 170 °C .科学的研究の応用

Enantioselective Catalysis

N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] and its derivatives have significant applications in enantioselective catalysis. For example, bisferrocenyl-modified bis(acyl-thiourea) enantiomers synthesized from 1R,2R and 1S,2S-1,2-diaminocyclohexane have shown potential in electochemical applications and antitumor activity against human HepG2 cells (Duan et al., 2017). Moreover, thiourea derivatives like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been used extensively as organocatalysts in organic chemistry, notably in hydrogen-bond organocatalysis (Zhang et al., 2014).

Novel Chiral Motifs

The compound has been employed in the development of novel chiral motifs for ligands and organocatalysts. For instance, enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes were synthesized, demonstrating the compound's utility in producing high-enantiomeric-excess products in reactions like the Baylis–Hillman reaction (Nowak et al., 2011).

Catalyst Development

This compound has also been significant in catalyst development. For instance, a study demonstrated that N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is an effective catalyst for the oxidation of sulfides, showcasing its potential in advancing synthetic chemistry (Russo & Lattanzi, 2009).

Organocatalysis

In organocatalysis, variants of this compound have played a crucial role. Their ability to activate substrates and stabilize developing negative charges in transition states has been vital in promoting various organic transformations (Nickisch et al., 2020).

Spectroscopic Applications

Spectroscopic characterization of derivatives of this compound], such as N[3,5-Bis (trifluoromethyl) phenyl] thiourea, has been conducted, providing insights into its fundamental bands and molecular interactions (Bhuvaneswari et al., 2017).

Chiral Solvating Agents

The compound has been utilized as a chiral solvating agent in NMR spectroscopy for the enantiodiscrimination of amino acid derivatives, showcasing its versatility in analytical chemistry (Recchimurzo et al., 2020).

作用機序

Target of Action

The primary target of N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea], also known as Schreiner’s thiourea, is the activation of substrates in organic chemistry . It plays a crucial role in the development of hydrogen-bond (H-bond) organocatalysts .

Mode of Action

Schreiner’s thiourea activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states using explicit double hydrogen bonding . It serves as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy, generating iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Biochemical Pathways

The compound is extensively used in promoting organic transformations . The EDA complex catalysis strategy it employs leads to the generation of iminyl radical intermediates from oxime esters .

Result of Action

The use of Schreiner’s thiourea results in the successful synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . This highlights the versatility of this approach.

Action Environment

The action of Schreiner’s thiourea is influenced by several environmental factors. The presence of a base serves as a pre-catalyst initiation switch . Blue LED irradiation is also necessary for the single-electron reduction process . These factors play pivotal roles in the effectiveness of the compound’s action.

Safety and Hazards

将来の方向性

The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . Schreiner’s thiourea, in particular, has played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of (thio)urea-based catalysts .

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALSAKIMMYEMHC-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F12N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

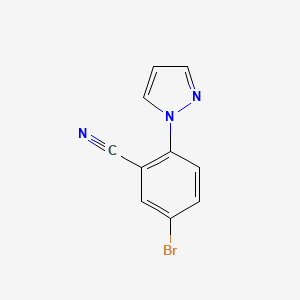

![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)